molecular formula C19H16F2N4O2 B2838176 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 921872-56-2

3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No.: B2838176
CAS No.: 921872-56-2
M. Wt: 370.36
InChI Key: XANUZJNTNUYAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound that features a combination of fluorinated phenyl, pyridazinyl, and piperazinyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, such compounds could be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinyl group: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the furan ring: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to introduce the furan moiety.

    Formation of the piperazinyl group: Piperazine derivatives can be synthesized through nucleophilic substitution reactions.

    Final assembly: The final step would involve the coupling of the fluorinated phenyl group with the pyridazinyl-piperazinyl intermediate, possibly through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyridazinyl or piperazinyl groups, potentially leading to the formation of partially or fully reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(4-(pyridazin-3-yl)piperazin-1-yl)methanone: Lacks the furan ring, which may affect its biological activity.

    (3,4-Difluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone: Contains a thiophene ring instead of a furan ring, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the furan and pyridazinyl groups in 3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to similar compounds.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-14-4-3-13(12-15(14)21)19(26)25-9-7-24(8-10-25)18-6-5-16(22-23-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANUZJNTNUYAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.